DL-Menthol

説明

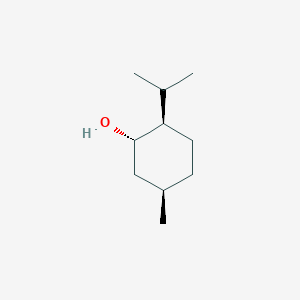

Structure

3D Structure

特性

IUPAC Name |

5-methyl-2-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOLISFMXDJSKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029650 | |

| Record name | Menthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

214.6 °C, BP: 216.5 /menthol/; BP: 218.6 /isomenthol/; BP: 211.7 /neomenthol/; BP: 214.6 /isoneomenthol/, 214.00 to 216.00 °C. @ 760.00 mm Hg | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthan-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 420 mg/L at 25 °C, In water, 456 mg/L at 25 °C, Very soluble in alcohol, chloroform, ether, petroleum ether, solvent hexane; freely soluble in glacial acetic acid, liquid petrolatum and in mineral, fixed and volatile oils /dl-Menthol/, 0.42 mg/mL at 25 °C, very soluble in alcohol and volatile oils; slightly soluble in water | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthan-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9131 at 18 °C, 0.901 (20°); 0.891 (30°) | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.06 [mmHg], VP: 0.0637 mm Hg at 25 °C /l-Menthol/ | |

| Record name | Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals /89-78-1/, Crystals or granules /dl-Menthol/ | |

CAS No. |

1490-04-6, 89-78-1 | |

| Record name | Menthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1490-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001490046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthan-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-8 °C, MP: 43 °C /L-Menthol 2216-51-5/; MP 38 °C /DL-Menthol 89-78-1/ | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

DL-Menthol chemical properties and structure

An In-depth Technical Guide to the Core Chemical Properties and Structure of DL-Menthol

Introduction

This compound, a racemic mixture of menthol (B31143) enantiomers, is a cyclic monoterpene alcohol widely utilized across the pharmaceutical, cosmetic, and food industries.[1] Its characteristic minty aroma, cooling sensation, and physiological effects are a direct result of its unique chemical structure and properties.[2][3] This technical guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, detailed experimental protocols for its analysis, and a visualization of its fundamental structure and biological interactions, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white, crystalline solid at room temperature with a distinct peppermint-like odor and taste.[2][4] It is a covalent organic compound that can be sourced naturally from mint oils or produced synthetically.[5][6] The racemic form is a mixture of equal parts of the (1R,2S,5R)- and (1S,2R,5S)-isomers of menthol.[7][8]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | C₁₀H₂₀O | |

| Molecular Weight | 156.27 | g/mol |

| Melting Point | 34 - 38 | °C |

| Boiling Point | 212 - 216 | °C |

| Density | 0.89 | g/mL (at 25°C) |

| Flash Point | 93 - 96 | °C |

| Vapor Pressure | 0.8 | mmHg (at 20°C) |

| Refractive Index | ~1.461 | (at 20°C) |

| Optical Rotation [α] | -2.0 to +2.0 | ° (ethanol solution) |

| logP (Octanol/Water) | 3.2 |

Data compiled from sources:[2][4][7][8][9][10][11][12][13]

Solubility Profile

This compound's solubility is a critical parameter for its formulation in various products.

| Solvent | Solubility Description |

| Water | Very slightly soluble / Practically insoluble |

| Ethanol (B145695) (95-96%) | Very soluble |

| Ether | Very soluble |

| Chloroform | Very soluble |

| Fatty Oils | Freely soluble |

| Liquid Paraffin | Freely soluble |

| Glacial Acetic Acid | Freely soluble |

| Acetone | Soluble |

| Benzene | Soluble |

| Glycerin | Very slightly soluble |

Data compiled from sources:[7][8][9][10][14]

Chemical Structure and Stereochemistry

Menthol's structure is based on a p-menthane (B155814) (5-methyl-2-isopropylcyclohexane) skeleton. It possesses three asymmetric carbon atoms, which gives rise to eight possible stereoisomers.[3][12][15] this compound, or racemic menthol, specifically refers to the equimolar mixture of the two most stable enantiomers: (-)-menthol (1R,2S,5R) and (+)-menthol (1S,2R,5S).[7]

The stability of these enantiomers is attributed to their chair conformation where all three bulky substituents (hydroxyl, isopropyl, and methyl groups) can occupy equatorial positions, minimizing steric hindrance.[12]

Experimental Protocols

Characterization and quality control of this compound involve several standard analytical procedures.

Identification Tests

Two common qualitative tests are used for the identification of menthol:

-

Liquefaction Test: Triturate this compound with an equal amount of camphor, chloral (B1216628) hydrate, or thymol. The mixture will liquefy.[9]

-

Sulfuric Acid Test: Shake 1 g of this compound with 20 mL of sulfuric acid. The mixture becomes turbid with a yellow-red color. After standing for 3 hours, a clear, oily layer separates that is devoid of the characteristic menthol aroma.[9]

Purity Assay (Non-Volatile Residue)

This gravimetric method determines the amount of non-volatile impurities.

Methodology:

-

Accurately weigh 2.0 g of this compound into a suitable evaporating dish.

-

Heat the dish on a water bath until the menthol has completely volatilized.

-

Dry the residue at 105°C for 2 hours.

-

Cool in a desiccator and weigh the residue.

-

The residue should not weigh more than 1.0 mg (≤ 0.05%).[3][9]

Quantification by Gas Chromatography (GC)

This protocol outlines a method for quantifying menthol, often used for essential oils containing menthol.

Methodology:

-

Internal Standard Solution: Prepare a solution of n-ethyl caprylate in ethanol (95%) (4 in 100).

-

Standard Solution: Accurately weigh about 10.0 g of l-menthol (B7771125) for assay and dissolve in ethanol (95%) to make exactly 100 mL. Pipet 10 mL of this solution and add exactly 10 mL of the internal standard solution.

-

Sample Solution: Accurately weigh about 2.0 g of this compound, add exactly 20 mL of a mixture of dehydrated pyridine (B92270) and acetic anhydride (B1165640) (8:1), connect a reflux condenser, and heat on a water bath for 2 hours. Wash the condenser with 20 mL of water and titrate with 1 mol/L sodium hydroxide (B78521) VS (indicator: phenolphthalein (B1677637) TS). Perform a blank determination.

-

GC Conditions:

-

Detector: Flame-Ionization Detector (FID).

-

Column: Glass column (~3 mm ID, ~2 m length) packed with 25% polyethylene (B3416737) glycol 6000 on acid-washed siliceous earth (180-250 μm).

-

Column Temperature: Isothermal at approximately 150°C.

-

Carrier Gas: Nitrogen.

-

Flow Rate: Adjust so that the retention time of the internal standard is about 10 minutes.

-

-

Analysis: Inject 1 µL of the sample and standard solutions. Calculate the ratio of the peak area of menthol to that of the internal standard to determine the amount.[9]

Spectroscopic Characterization

Full structural elucidation and confirmation are achieved through a combination of spectroscopic techniques.[16][17][18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques like COSY and HSQC can assign every proton and carbon, confirming the specific isomer and its conformation.[17][18][19]

-

Infrared (IR) Spectroscopy: Identifies functional groups, notably the broad O-H stretch of the alcohol group and C-H stretches of the alkane structure.

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.[4]

Biological Activity: Interaction with TRP Channels

The well-known cooling sensation of menthol is not a result of a temperature change but a chemical activation of a specific sensory receptor.[2] Menthol is a primary agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, also known as the cold and menthol receptor 1 (CMR1).[11][13]

Activation of TRPM8 channels on sensory neurons leads to an influx of calcium ions, depolarizing the cell and sending a signal to the brain that is interpreted as a cold sensation. Menthol also has effects on other TRP channels, such as TRPA1.[11][13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound CAS#: 89-78-1 [m.chemicalbook.com]

- 4. Menthol | C10H20O | CID 1254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. zanchenglife.com [zanchenglife.com]

- 7. This compound | 1490-04-6 [chemicalbook.com]

- 8. MENTHOL | 15356-70-4 [chemicalbook.com]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. This compound crystal [chembk.com]

- 11. (±)-Menthol racemic, = 98.0 GC 89-78-1 [sigmaaldrich.com]

- 12. Menthol - Wikipedia [en.wikipedia.org]

- 13. DL-薄荷醇 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 14. journals.iucr.org [journals.iucr.org]

- 15. This compound | 89-78-1 [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. pure.mpg.de [pure.mpg.de]

- 18. m.youtube.com [m.youtube.com]

- 19. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0003352) [hmdb.ca]

An In-depth Technical Guide to Racemic Menthol Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of racemic menthol (B31143). The content is tailored for professionals in research, scientific, and drug development fields, offering detailed insights into industrial processes, experimental protocols, and quantitative data to support practical applications.

Synthesis of Racemic Menthol via Hydrogenation of Thymol (B1683141)

The most prevalent industrial method for synthesizing racemic menthol is the catalytic hydrogenation of thymol. This process is a cornerstone of the renowned Haarmann & Reimer (now Symrise) process, which begins with the alkylation of m-cresol (B1676322) with propene to produce thymol.[1][2] The subsequent hydrogenation of thymol yields a mixture of menthol stereoisomers.[1][3]

The hydrogenation of thymol results in a mixture of four diastereomeric racemates: (±)-menthol, (±)-isomenthol, (±)-neomenthol, and (±)-neoisomenthol. The relative proportions of these isomers are highly dependent on the catalyst and reaction conditions employed. Under equilibrium conditions, the mixture typically contains approximately 60% menthol, 30% neomenthol, and 10% isomenthol.

Catalyst Systems and Isomer Distribution

The choice of catalyst is critical in determining the yield and isomeric ratio of the menthol mixture. Various catalysts have been investigated, with nickel-based and precious metal catalysts being common.

| Catalyst System | Temperature (°C) | Pressure (MPa) | Isomer Distribution (%) | Overall Yield (%) | Reference |

| Raney Nickel | 120-130 | 3.0-4.0 | (±)-Menthol: ~56% | 98 | [4] |

| Platinum on Carbon (10%) | 120-130 | 3.0-4.0 | (±)-Menthol: ~56% | 97 | [4] |

| Ru/Al₂O₃ in Ethanol (B145695) | 40 | - | Neoisomenthol: 79%, Isomenthol: 10% | - | [5] |

| Ru/Al₂O₃ in Hexane | - | - | Neoisomenthol: 48%, Isomenthol: 44% | - | [5] |

| Ni/Ce Catalyst | 190 | 6 | High selectivity to menthol | >99% conversion | [6] |

| Cobalt on Silica | - | - | Menthol Isomers: 93% | - | [6] |

Note: The yields reported can vary based on the specific process and whether they refer to the total menthol isomers or the isolated racemic menthol after initial separation.

Synthesis pathway from m-cresol to racemic menthol.

Purification of Racemic Menthol

The crude mixture of menthol isomers obtained from hydrogenation requires purification to isolate the desired racemic menthol. The primary industrial methods for this separation are fractional distillation and crystallization.

Fractional Distillation

Fractional distillation separates the menthol isomers based on their different boiling points. This process is typically carried out under reduced pressure to lower the boiling points and prevent thermal degradation.[7][8] A distillation column with a high number of theoretical plates is necessary for efficient separation.[7] Racemic menthol is isolated, while the other isomers can be recycled back into the process.[3]

Crystallization

Crystallization is a highly effective method for purifying racemic menthol from the isomeric mixture. The choice of solvent is crucial for achieving high purity and yield. Nitrile solvents, such as acetonitrile (B52724), have proven to be particularly effective.[7]

| Solvent | Initial Purity (%) | Final Purity (%) | Yield (%) | Reference |

| Acetonitrile | 95 (L-menthol) | >99 (L-menthol) | 72 | [9] |

| Isopropyl Ether | 95 (L-menthol) | 95 (L-menthol) | - | [9] |

| Ethanol | 95 (L-menthol) | No crystals formed | - | [9] |

| Acetone | 95 (L-menthol) | No crystals formed | - | [9] |

Note: The data from the reference pertains to the purification of L-menthol from a crude mixture, but the principles are applicable to the purification of racemic menthol from its isomers.

General workflow for the purification of racemic menthol.

Experimental Protocols

Synthesis of Racemic Menthol by Thymol Hydrogenation (Pilot Scale)

This protocol is a generalized procedure based on common industrial practices.

Apparatus:

-

High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and a hydrogen inlet.

-

Catalyst filtration system.

-

Solvent recovery system.

Materials:

-

Thymol

-

Hydrogen gas

-

Catalyst (e.g., 10% Platinum on Carbon or Raney Nickel)

-

Solvent (e.g., Methanol or Ethanol)

Procedure:

-

Charge the autoclave with thymol and the chosen solvent. For example, a solution of 250g of thymol in 200mL of methanol.[4]

-

Add the catalyst to the mixture. For instance, 2.5g of 10% Platinum on Carbon.[4]

-

Seal the reactor and purge with nitrogen, followed by hydrogen to remove air.

-

Pressurize the reactor with hydrogen to the desired pressure, typically between 3.0 and 4.0 MPa.[4]

-

Heat the reactor to the target temperature, generally in the range of 120-130 °C, while stirring.[4]

-

Maintain the hydrogen pressure throughout the reaction by continuously feeding hydrogen as it is consumed.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to recover the catalyst. The catalyst can often be reused.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude mixture of menthol isomers. The total yield of isomers with respect to thymol can be as high as 97-98%.[4]

Purification of Racemic Menthol by Fractional Crystallization

This protocol provides a general method for purifying racemic menthol from a mixture of its isomers using a solvent.

Apparatus:

-

Crystallization vessel with a stirrer and temperature control.

-

Filtration apparatus (e.g., Büchner funnel or centrifuge).

-

Vacuum oven for drying.

Materials:

-

Crude menthol isomer mixture.

-

Crystallization solvent (e.g., Acetonitrile).

Procedure:

-

Dissolve the crude menthol mixture in a minimal amount of the chosen solvent at a slightly elevated temperature to ensure complete dissolution. For example, dissolve 16.3 g of crude menthol in 50 ml of acetonitrile at 30°C.[9]

-

Slowly cool the solution to induce crystallization. A controlled cooling rate is preferred to promote the formation of pure crystals. The solution can be cooled to a temperature between 0°C and 5°C.[9]

-

Once crystallization is complete, separate the crystals from the mother liquor by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

-

Dry the purified racemic menthol crystals under vacuum.

-

The purity of the resulting crystals can be analyzed using Gas Chromatography (GC). With acetonitrile as the solvent, a final purity of over 99% can be achieved with a yield of around 72%.[9]

Quantitative Analysis of Menthol Isomers by Gas Chromatography (GC)

A validated GC-FID method is essential for determining the isomeric purity of the menthol product.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for isomer separation (e.g., a chiral column or a polar column like DB-624).[10][11]

Chromatographic Conditions (Example):

-

Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Oven Temperature Program: Initial temperature of 70°C, ramp up to 240°C at 10°C/min.[12]

-

Injector Temperature: 240°C.[12]

-

Detector Temperature: 250°C.[12]

-

Carrier Gas: Helium or Hydrogen.

-

Injection Volume: 1.0 µL.[12]

Sample Preparation:

-

Prepare a standard solution of racemic menthol of known concentration in a suitable solvent (e.g., ethanol or methanol).

-

Prepare a sample solution of the menthol product to be analyzed at a similar concentration.

-

An internal standard, such as thymol, can be used for more accurate quantification.[11]

Analysis:

-

Inject the standard and sample solutions into the GC.

-

Identify the peaks corresponding to the different menthol isomers based on their retention times, as determined from the standard.

-

Quantify the amount of each isomer by integrating the peak areas. The percentage of each isomer can be calculated based on the total area of all menthol isomer peaks.

This technical guide provides a foundational understanding of the synthesis and purification of racemic menthol. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. Menthol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. symrise.com [symrise.com]

- 4. CN102796798A - Preparation method of L-menthol - Google Patents [patents.google.com]

- 5. d-nb.info [d-nb.info]

- 6. Boosting Higher Selectivity for Thymol Hydrogenation Reaction over Ni/Ce Catalyst [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. hebeiruiyu.com [hebeiruiyu.com]

- 9. iscientific.org [iscientific.org]

- 10. researchgate.net [researchgate.net]

- 11. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

DL-Menthol's Mechanism of Action on Sensory Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-menthol, a racemic mixture of the (−)-menthol and (+)-menthol stereoisomers, is a widely utilized compound known for its characteristic cooling sensation and analgesic properties.[1] Its physiological effects are primarily mediated through complex interactions with sensory neurons. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's actions, with a primary focus on its role as an agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. Additionally, it explores menthol's modulatory effects on other key ion channels, including voltage-gated sodium (NaV) and calcium (CaV) channels, as well as GABA-A receptors, which collectively contribute to its analgesic and sensory effects. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the critical signaling pathways and experimental workflows.

Primary Mechanism: TRPM8 Channel Activation

The principal mechanism by which menthol (B31143) exerts its cooling effect is through the activation of the TRPM8 channel, a non-selective cation channel predominantly expressed in a subset of primary sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[2][3] TRPM8 is recognized as the primary molecular sensor for cold temperatures (activated at temperatures below ~28°C).[2][3]

Menthol binding to the TRPM8 channel induces a conformational change, leading to channel opening.[4] This allows the influx of cations, primarily Ca2+ and Na+, into the neuron.[5] The influx of positive ions causes depolarization of the neuronal membrane, which, if it reaches the threshold, triggers the generation of action potentials. These signals are then propagated to the central nervous system, where they are interpreted as a cooling sensation.[2][6] Studies have shown that both menthol and cold shift the voltage-dependent activation of TRPM8 to more physiological membrane potentials, suggesting a shared mechanism of gating.[5][7]

The stereoisomers of menthol exhibit different potencies in activating TRPM8. (−)-Menthol, the most abundant natural form, is a more potent agonist than (+)-menthol, exhibiting a lower cooling threshold.[8][9] This stereoselectivity suggests specific binding interactions within the channel protein. Key residues, such as Tyrosine 745 (Y745) and Arginine 842 (R842), have been identified as crucial for menthol-dependent activation, although they may be more involved in coupling menthol binding to channel gating rather than binding itself.[4][10]

Signaling Pathway for TRPM8 Activation

The activation of sensory neurons by menthol via the TRPM8 channel follows a distinct signaling cascade.

Caption: Signaling pathway of menthol-induced TRPM8 activation in sensory neurons.

Quantitative Data: TRPM8 Activation

| Compound | EC50 (µM) | Cell Type / Method | Reference |

| (−)-Menthol | 185.4 ± 69.4 | Patch-clamp on wild-type TRPM8 | [2] |

| AncMam TRPM8 | 10 ± 1 | Calcium flux assay in HEK-293 cells | [11] |

| AncVert TRPM8 | 140 ± 40 | Calcium flux assay in HEK-293 cells | [11] |

(EC50: Half-maximal effective concentration)

Modulation of Other Ion Channels

Beyond its primary action on TRPM8, this compound modulates the activity of several other ion channels in sensory neurons, contributing significantly to its analgesic properties.[1]

Voltage-Gated Sodium Channels (NaV)

Menthol has been shown to inhibit voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in neurons.[12][13] This inhibition is concentration-, voltage-, and frequency-dependent.[12][13] Menthol promotes both the fast and slow inactivated states of NaV channels, leading to a use-dependent reduction in channel activity.[12][13] This means that the blocking effect is more pronounced in neurons that are firing at high frequencies, such as those involved in transmitting pain signals. By blocking NaV channels like NaV1.8 and NaV1.9, which are preferentially expressed in nociceptive (pain-sensing) neurons, menthol can effectively reduce neuronal excitability and inhibit pain transmission.[12][13][14]

Voltage-Gated Calcium Channels (CaV)

Menthol also blocks voltage-gated calcium channels.[1][15] The influx of calcium through these channels is crucial for neurotransmitter release from presynaptic terminals. By inhibiting CaV channels in the dorsal horn of the spinal cord, menthol can reduce the release of excitatory neurotransmitters, thereby dampening the transmission of pain signals to the brain.[15]

GABA-A Receptors

Menthol acts as a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[16][17][18] By enhancing the function of GABA-A receptors, menthol increases inhibitory neurotransmission.[1][16] This effect is not mediated by the benzodiazepine (B76468) binding site but may share sites with the anesthetic propofol (B549288).[17][18] This potentiation of GABAergic inhibition in regions like the periaqueductal gray (PAG) and dorsal horn neurons contributes to menthol's central analgesic effects.[15][18][19]

Summary of Menthol's Multi-Target Actions

Caption: Multi-target mechanism of this compound on sensory and central neurons.

Quantitative Data: NaV Channel Inhibition

| Channel Subtype | IC50 (µM) | Conditions | Cell Type | Reference |

| TTX-S Na+ Current | 807 ± 9 | Holding Potential: -100 mV | F11 cells | [12] |

| TTX-S Na+ Current | 540 ± 4.2 | Holding Potential: -80 mV | F11 cells | [12] |

| Compound APs | 1100 ((−)-menthol) | N/A | Mouse Cortical Neurons | [5] |

| Compound APs | 930 ((+)-menthol) | N/A | Mouse Cortical Neurons | [5] |

(IC50: Half-maximal inhibitory concentration; TTX-S: Tetrodotoxin-sensitive)

Experimental Protocols

The following sections detail standardized protocols for key experimental techniques used to elucidate the mechanism of action of menthol on sensory neurons.

Whole-Cell Patch-Clamp Recording on DRG Neurons

This protocol is used to measure ion channel currents and action potentials in individual sensory neurons.

Objective: To record menthol-induced changes in membrane currents or voltage in cultured Dorsal Root Ganglion (DRG) neurons.

Methodology:

-

Cell Preparation: Isolate DRG neurons from juvenile rats or mice and culture them on glass coverslips for 2-5 days. Healthy neurons should be well-adhered with visible neurite outgrowth.[20][21]

-

Solutions:

-

External Solution (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[22] The solution should be continuously bubbled with 95% O2 / 5% CO2.

-

Internal (Pipette) Solution (in mM): 124 K-gluconate, 10 phosphocreatine, 10 HEPES, 0.2 EGTA, 4 Mg2ATP, and 0.3 Na2GTP. Adjust pH to 7.3 with KOH.[23]

-

-

Recording:

-

Place a coverslip in the recording chamber on an inverted microscope and perfuse with external solution (~1.5 mL/min).[22]

-

Pull glass microelectrodes to a resistance of 3-7 MΩ when filled with internal solution.[22]

-

Approach a selected neuron with the pipette while applying positive pressure.[20]

-

Upon contact, release pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[23]

-

Rupture the membrane patch with brief, strong suction to achieve whole-cell configuration.

-

Voltage-Clamp: Hold the neuron at a specific potential (e.g., -70 mV) and apply voltage steps or ramps to record ion channel currents. Apply this compound via the perfusion system and record changes in current amplitude and kinetics.[12]

-

Current-Clamp: Inject current to hold the neuron at its resting membrane potential. Apply this compound and record changes in membrane potential or fire action potentials by injecting depolarizing current steps.[13]

-

References

- 1. Menthol - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Molecular mechanisms underlying menthol binding and activation of TRPM8 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Cellular and Molecular Targets of Menthol Actions [frontiersin.org]

- 6. The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]

- 9. Chirality-Dependent Interaction of d- and l-Menthol with Biomembrane Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Implications of human TRPM8 channel gating from menthol binding studies of the sensing domain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evidence that the cold- and menthol-sensing functions of the human TRPM8 channel evolved separately - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medtac.com.au [medtac.com.au]

- 13. Menthol pain relief through cumulative inactivation of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Central mechanisms of menthol-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A-type GABA receptor as a central target of TRPM8 agonist menthol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Menthol shares general anesthetic activity and sites of action on the GABA(A) receptor with the intravenous agent, propofol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Menthol enhances phasic and tonic GABAA receptor-mediated currents in midbrain periaqueductal grey neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Menthol enhances phasic and tonic GABAA receptor-mediated currents in midbrain periaqueductal grey neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. docs.axolbio.com [docs.axolbio.com]

- 23. An improved method for patch clamp recording and calcium imaging of neurons in the intact dorsal root ganglion in rats - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of DL-Menthol in Cellular Models: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

December 4, 2025

Abstract

DL-Menthol, a cyclic monoterpene alcohol primarily derived from mint species, is a widely utilized compound in pharmaceuticals, cosmetics, and food products.[1] Beyond its characteristic cooling sensation, menthol (B31143) exhibits a remarkable spectrum of biological activities at the cellular level, including potent anticancer, anti-inflammatory, and analgesic effects.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms and cellular effects of this compound as demonstrated in various in vitro models. We consolidate quantitative data, detail key experimental protocols, and present visual diagrams of the core signaling pathways to serve as a comprehensive resource for researchers investigating the therapeutic potential of this versatile natural compound. The primary mechanism of action involves the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, but evidence increasingly points to a multi-targeted mode of action involving other ion channels and crucial cellular pathways regulating apoptosis, proliferation, and inflammation.[3][4]

Primary Cellular Target: TRPM8 Activation

The most well-characterized action of menthol is its ability to activate the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel often referred to as the "cold and menthol receptor".[3][5]

Mechanism of Action: Menthol binding to the TRPM8 receptor induces a conformational change, opening the channel pore.[5] This allows the influx of extracellular cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), leading to depolarization of the cell membrane.[5] This electrical signal, when generated in sensory neurons, is transmitted to the brain and interpreted as a cooling sensation.[5] Studies have elucidated the specific binding mechanism, suggesting menthol's hydroxyl group interacts with the R842 residue, while its isopropyl group engages with I846 and L843, following a 'grab and stand' model.[6]

Experimental Protocol: Calcium Imaging for TRPM8 Activation

This protocol is adapted from methodologies used to assess TRPM8 activation in cultured cells.[7]

-

Cell Culture: Plate HEK293 cells stably transfected with the human TRPM8 gene onto 96-well plates and culture until they reach 80-90% confluency.

-

Dye Loading: Wash cells with a physiological buffer (e.g., HBSS). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in the buffer for 30-60 minutes at 37°C, allowing the dye to enter the cells.

-

Baseline Measurement: Wash the cells again to remove excess dye. Measure the baseline fluorescence intensity using a fluorescence plate reader or microscope.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Signal Detection: Immediately begin recording the fluorescence intensity over time. An increase in intracellular calcium concentration upon TRPM8 activation will lead to a change in the fluorescence signal.

-

Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Plot the response against the menthol concentration to determine the half-maximal effective concentration (EC50). In CHO cells expressing TRPM8, menthol induced concentration-dependent Ca²⁺ responses.[8]

Anticancer Activity in Cellular Models

This compound has demonstrated significant anticancer properties across a variety of cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation and migration.[2]

Induction of Apoptosis and Autophagy

Menthol triggers programmed cell death in cancer cells. In leukemic cell lines (NB4 and Molt-4), menthol was shown to induce apoptosis by upregulating the expression of pro-apoptotic proteins like BAX and p53, while downregulating the anti-apoptotic protein MDM2.[9] This leads to the activation of executioner caspases, such as Caspase-3, culminating in cell death.[9] Concurrently, menthol can induce autophagy, a cellular recycling process, by upregulating ATG3 and downregulating mTOR, a key regulator of cell growth and survival.[9]

References

- 1. This compound: Natural Origin, Biosynthesis and Biological Properties_Chemicalbook [chemicalbook.com]

- 2. Menthol: An underestimated anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cold stimuli, hot topic: An updated review on the biological activity of menthol in relation to inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular and Molecular Targets of Menthol Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Menthol? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Activation of the cold-receptor TRPM8 by low levels of menthol in tobacco products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-leukemic effect of menthol, a peppermint compound, on induction of apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of DL-Menthol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of DL-Menthol in a variety of common organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical formulations, cosmetic preparations, and other industrial processes where it is used for its characteristic cooling sensation and therapeutic properties. This document presents quantitative solubility data, details the experimental methodologies for its determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is influenced by the polarity of the solvent and the temperature of the system. Generally, this compound, a cyclic monoterpene alcohol, exhibits good solubility in a wide range of organic solvents, particularly in those with moderate to low polarity. It is described as very soluble in ethanol, diethyl ether, chloroform, and petroleum ether.[1]

Solubility of this compound at 25 °C (298.15 K)

The following table summarizes the solubility of this compound in a broad array of organic solvents at a standard temperature of 25 °C. The data is presented in various units for ease of comparison and application in different research and development contexts.

| Solvent | Solubility (g/L) | Mole Fraction (x₁) | Mass Fraction (w₁) | Solubility ( g/100g Solvent) |

| Methanol | 1354.99 | 0.363 | 0.632 | 171.72 |

| Ethanol | 1574.70 | 0.355 | 0.668 | 201.11 |

| 1-Propanol | 1313.97 | 0.287 | 0.621 | 163.84 |

| Isopropanol | 1652.86 | 0.342 | 0.678 | 210.56 |

| 1-Butanol | 1211.62 | 0.240 | 0.599 | 149.40 |

| Isobutanol | 888.57 | 0.187 | 0.523 | 109.56 |

| sec-Butanol | 937.45 | 0.200 | 0.539 | 116.95 |

| 1-Pentanol | 609.96 | 0.127 | 0.426 | 74.23 |

| Isopentanol | 798.27 | 0.165 | 0.496 | 98.31 |

| 1-Hexanol | 1311.01 | 0.252 | 0.618 | 161.65 |

| 1-Heptanol | 460.92 | 0.096 | 0.359 | 56.01 |

| 1-Octanol | 398.75 | 0.083 | 0.327 | 48.57 |

| Ethylene Glycol | 72.78 | 0.022 | 0.065 | 6.98 |

| Propylene Glycol | 161.29 | 0.040 | 0.135 | 15.61 |

| Acetone | 884.30 | 0.232 | 0.525 | 110.53 |

| 2-Butanone (MEK) | 635.39 | 0.166 | 0.443 | 79.42 |

| Methyl Isobutyl Ketone (MIBK) | - | - | - | - |

| Cyclohexanone | 1015.37 | 0.207 | 0.513 | 105.49 |

| Ethyl Acetate | 584.92 | 0.142 | 0.395 | 65.25 |

| Methyl Acetate | 510.67 | 0.131 | 0.367 | 57.96 |

| n-Propyl Acetate | 417.51 | 0.104 | 0.324 | 47.90 |

| Isopropyl Acetate | 356.01 | 0.089 | 0.288 | 40.48 |

| n-Butyl Acetate | 977.56 | 0.208 | 0.526 | 111.09 |

| Isobutyl Acetate | 281.91 | 0.069 | 0.241 | 31.78 |

| Acetonitrile | 1140.20 | 0.329 | 0.594 | 146.37 |

| N,N-Dimethylformamide (DMF) | 446.81 | 0.104 | 0.319 | 46.78 |

| Dimethyl Sulfoxide (DMSO) | 491.86 | 0.084 | 0.310 | 44.93 |

| Tetrahydrofuran (THF) | 3091.57 | 0.482 | 0.778 | 350.52 |

| 1,4-Dioxane | 1786.57 | 0.345 | 0.635 | 173.12 |

| Chloroform | 1896.70 | 0.252 | 0.561 | 127.81 |

| Dichloromethane | 1290.71 | 0.239 | 0.494 | 97.63 |

| Toluene | 296.53 | 0.071 | 0.256 | 34.28 |

| Cyclohexane | 584.71 | 0.149 | 0.426 | 74.25 |

| n-Hexane | 347.01 | 0.093 | 0.288 | 40.49 |

| n-Heptane | 423.74 | 0.106 | 0.321 | 47.29 |

Note: The mole fraction, mass fraction, and g/100g solvent values were calculated from the g/L data and the respective solvent densities at 25 °C. The solubility in Methyl Isobutyl Ketone (MIBK) was not explicitly found in the searched literature.

Temperature-Dependent Solubility of L-Menthol

While comprehensive temperature-dependent solubility data for this compound is limited in the readily available literature, data for the L-isomer provides valuable insight into the effect of temperature. The following table presents the mole fraction solubility of L-Menthol in several organic solvents at two different temperatures.

| Solvent | Temperature (K) | Mole Fraction (x₁) |

| Acetonitrile | 298.2 | 0.267 |

| 313.2 | 0.543 | |

| 1-Butanol | 298.2 | 0.380 |

| 313.2 | 0.669 | |

| Ethanol | 298.2 | 0.419 |

| 313.2 | 0.709 | |

| Ethyl Acetate | 298.2 | 0.457 |

| 313.2 | 0.749 | |

| n-Hexane | 298.2 | 0.327 |

| 313.2 | 0.613 | |

| 1,2-Propanediol | 298.2 | 0.074 |

| 313.2 | 0.184 |

As expected, the solubility of L-Menthol increases with temperature in all the tested solvents. This trend is a critical consideration for processes such as crystallization and formulation development.

Experimental Protocols for Solubility Determination

The quantitative determination of this compound solubility is typically performed using the isothermal equilibrium method, followed by a suitable analytical technique to measure the concentration of the solute in the saturated solution.

Isothermal Equilibrium (Shake-Flask) Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid solute (this compound) is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined.

Apparatus:

-

Constant temperature shaker or water bath

-

Vials with screw caps

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

After equilibration, allow the vial to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant. To avoid aspirating solid particles, centrifugation or filtration through a filter compatible with the solvent is recommended.

-

Accurately dilute the collected supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted solution using a validated analytical method to determine the concentration of this compound.

Analytical Method: Gas Chromatography (GC)

Gas chromatography is a robust and sensitive method for the quantification of volatile and semi-volatile compounds like menthol (B31143).

Principle: A sample solution containing menthol is vaporized and injected into a chromatographic column. The components of the sample are separated based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. A detector measures the quantity of the components as they elute from the column.

Typical GC System and Conditions for Menthol Analysis:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: A capillary column is typically used. Common stationary phases include those with polyethylene (B3416737) glycol (e.g., ZB-WAXplus) or 5% phenyl polydimethylsiloxane.

-

Carrier Gas: Nitrogen or Helium at a constant flow rate.

-

Injector: Split/splitless injector. The temperature is typically set high enough to ensure rapid vaporization of the sample (e.g., 240 °C).

-

Oven Temperature Program: A temperature program is often employed to ensure good separation. For example, an initial temperature of 110 °C held for a few minutes, followed by a ramp up to 190 °C.

-

Detector: FID is commonly used for its sensitivity to hydrocarbons. The detector temperature is typically set higher than the final oven temperature (e.g., 260 °C).

-

Quantification: The concentration of menthol in the sample is determined by comparing its peak area to a calibration curve prepared from standard solutions of known concentrations. An internal standard can be used to improve accuracy and precision.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

This guide provides essential information for professionals working with this compound, offering a solid foundation for formulation development, quality control, and further research. The provided data and methodologies can be adapted to specific experimental conditions and analytical capabilities.

References

The Multifaceted Pharmacology of DL-Menthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, mechanisms of action, and key experimental methodologies related to DL-Menthol. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of sensory biology, pain, and topical drug delivery.

Physicochemical Properties of this compound

This compound is a racemic mixture of the D- and L-isomers of menthol (B31143), a cyclic monoterpene alcohol. Its key chemical identifiers and physical properties are summarized in the table below, providing essential data for experimental design and formulation development.

| Property | Value | References |

| CAS Number | 89-78-1 | [1][2] |

| Molecular Formula | C₁₀H₂₀O | [1][2] |

| Molecular Weight | 156.27 g/mol | [1][2] |

| Synonyms | Racementhol, (±)-Menthol, 2-Isopropyl-5-methylcyclohexanol | [1][2] |

| Appearance | White, crystalline solid | [3] |

| Odor | Peppermint-like | [3] |

| Melting Point | 36-38 °C | [1] |

| Boiling Point | 214.6 °C | [1] |

| Solubility | Soluble in alcohol, ether, and chloroform; very slightly soluble in water | [1] |

Signaling Pathways and Mechanism of Action

This compound exerts its physiological effects through the modulation of several key signaling pathways, the most prominent of which is the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.

TRPM8 Receptor Activation: The Cooling Sensation

The primary mechanism underlying the characteristic cooling sensation of menthol is its interaction with TRPM8, a non-selective cation channel predominantly expressed in sensory neurons.

Binding of menthol to the TRPM8 receptor induces a conformational change, leading to the opening of the ion channel.[4][5][6] This allows the influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the neuron, causing depolarization of the cell membrane.[4][5] The depolarization generates an action potential that travels along the sensory nerve to the brain, where it is interpreted as a cooling sensation, even in the absence of a change in temperature.[4][5]

Modulation of Other Receptors

Beyond TRPM8, this compound has been shown to interact with other receptors, contributing to its complex pharmacological profile.

-

TRPA1 Receptor: At higher concentrations, menthol can activate the TRPA1 receptor, which is associated with irritant or pungent sensations.[7]

-

GABAa Receptors: Menthol can act as a positive allosteric modulator of GABAa receptors, enhancing the inhibitory effects of GABA.[8][9] This action may contribute to its analgesic and anesthetic properties.

-

κ-Opioid Receptors: L-menthol, one of the stereoisomers in the DL-mixture, has been shown to act as an agonist of the κ-opioid receptor, which is involved in pain modulation.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Skin Permeation Assay using Franz Diffusion Cells

This assay is crucial for evaluating the potential of this compound as a skin penetration enhancer for topical drug formulations.

References

- 1. TRPM8 acute desensitization is mediated by calmodulin and requires PIP2: distinction from tachyphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH | Journal of Neuroscience [jneurosci.org]

- 3. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. youtube.com [youtube.com]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. graphviz.org [graphviz.org]

- 10. Menthol-Induced Ca2+ Release from Presynaptic Ca2+ Stores Potentiates Sensory Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Properties of DL-Menthol Polymorphs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of DL-menthol polymorphs, focusing on the stable α-form and the metastable β-form. The information presented herein is crucial for understanding the physical stability, bioavailability, and manufacturing processes of pharmaceutical and other formulations containing this compound. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of experimental workflows and the phase relationships of this compound polymorphs.

Introduction to Polymorphism in this compound

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in drug development and materials science. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which can significantly impact a product's efficacy and shelf-life. This compound, a racemic mixture of d- and l-menthol, is known to exhibit polymorphism, with the α and β forms being the most studied.[1][2] The stable form at ambient conditions is the α polymorph, while other metastable forms can be prepared under specific crystallization conditions.[1][3]

Quantitative Thermodynamic Data

The thermodynamic parameters of this compound polymorphs are essential for defining their stability and transition behaviors. The following tables summarize the key quantitative data gathered from various studies.

Table 1: Fusion Properties of this compound Polymorphs

| Polymorph | Melting Point (Tfus) | Enthalpy of Fusion (ΔfusH) |

| α-form | 308.8 K (35.65 °C) | 19.3 kJ/mol |

| β-form | 287 K (14 °C) | Not explicitly stated |

Data sourced from multiple studies, with the most consistent values presented.[1][2]

Table 2: Heat Capacity of this compound (α-form and Liquid)

| Temperature (K) | Molar Heat Capacity (Cp,m) of α-form (J·K⁻¹·mol⁻¹) | Molar Heat Capacity (Cp,m) of Liquid (J·K⁻¹·mol⁻¹) |

| 260 | 208.66 | - |

| 270 | 218.42 | - |

| 280 | 228.46 | - |

| 290 | 238.79 | - |

| 300 | 249.40 | - |

| 310 | - | 305.52 |

| 320 | - | 310.88 |

| 330 | - | 316.24 |

| 340 | - | 321.60 |

| 350 | - | 326.96 |

These values are representative and were obtained through Tian-Calvet calorimetry.[1]

Experimental Protocols

The characterization of this compound polymorphs relies on a combination of thermoanalytical and structural analysis techniques. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting points and enthalpies of fusion of the different polymorphs.

Methodology:

-

A small sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

The sample is placed in the DSC instrument alongside an empty reference pan.

-

The temperature of the sample and reference is increased at a constant rate (e.g., 0.3 K·min⁻¹ to 10 K·min⁻¹).[1]

-

The heat flow to the sample is measured as a function of temperature.

-

Endothermic events, such as melting, are observed as peaks in the DSC thermogram.

-

The onset temperature of the peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

-

To study metastable forms, the sample can be quench-cooled from the melt to a specific temperature before the heating scan.[1]

Tian-Calvet Calorimetry

Objective: To measure the heat capacity of the crystalline and liquid phases.

Methodology:

-

A known mass of the this compound sample is placed in the calorimeter cell.

-

The measurement is performed using a continuous heating method at a slow heating rate (e.g., 0.3 K·min⁻¹).[1]

-

Isothermal delays are implemented before and after the continuous heating segment to establish a stable baseline.[1]

-

The heat flow required to maintain the set heating rate is measured and used to calculate the heat capacity as a function of temperature.

-

For the stable α-form, the sample is often annealed at a temperature sufficient for complete transformation from any metastable forms before the measurement.[1]

X-Ray Powder Diffraction (XRPD)

Objective: To identify the crystalline form and monitor phase transformations.

Methodology:

-

A powdered sample of this compound is placed on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam at various angles (2θ).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle.

-

The resulting diffraction pattern is a fingerprint of the crystalline structure.

-

The patterns of unknown samples are compared to reference patterns of the pure polymorphs for identification.

-

Variable-temperature XRPD can be used to monitor solid-state phase transformations as a function of temperature.[1]

Visualizations

Experimental Workflow for Polymorph Characterization

The following diagram illustrates a typical experimental workflow for the identification and thermodynamic characterization of this compound polymorphs.

Caption: Experimental workflow for this compound polymorph analysis.

Phase Relationship of this compound Polymorphs

This diagram illustrates the thermodynamic relationship between the α and β polymorphs of this compound.

Caption: Phase transitions of this compound polymorphs.

Biological Signaling and Menthol (B31143)

While the thermodynamic properties are polymorph-specific, the biological activity of menthol is generally attributed to its molecular structure rather than its crystalline form in the available literature. Menthol is well-known for its cooling sensation, which is mediated through the activation of the TRPM8 (Transient Receptor Potential Melastatin 8) ion channel.

TRPM8 Signaling Pathway

The following diagram outlines the simplified signaling pathway for menthol-induced cooling sensation.

Caption: Menthol activation of the TRPM8 signaling pathway.

It is important to note that while this pathway is established for menthol, further research is required to determine if the dissolution rate and subsequent bioavailability of different this compound polymorphs could influence the kinetics or magnitude of this biological response.

Conclusion

The polymorphic behavior of this compound has significant implications for its application in various industries. The α-polymorph is the thermodynamically stable form at ambient conditions, while the β-polymorph is metastable. A thorough understanding of their thermodynamic properties, as outlined in this guide, is essential for controlling the desired solid-state form during manufacturing and ensuring product quality and performance. The provided experimental methodologies serve as a foundation for the characterization of these polymorphs. While the biological activity of menthol is well-documented, the specific influence of polymorphism on its therapeutic effects remains an area for future investigation.

References

The Enigmatic World of Menthol: A Technical Guide to its Natural Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Menthol (B31143), a cyclic monoterpene alcohol, is a cornerstone of the flavor, fragrance, and pharmaceutical industries, prized for its characteristic cooling sensation and minty aroma. While synthetic menthol is widely available, the natural world, primarily the Mentha genus of plants, offers a complex tapestry of menthol stereoisomers. Understanding the natural occurrence, sources, and biosynthesis of these isomers is critical for quality control, product development, and the exploration of their distinct biological activities. This technical guide provides an in-depth exploration of menthol stereoisomers, complete with quantitative data, detailed experimental protocols, and a visual representation of its biosynthetic pathway.

Natural Occurrence and Distribution of Menthol Stereoisomers

Menthol possesses three chiral centers, giving rise to eight possible stereoisomers. However, nature exhibits a distinct preference for one: (-)-menthol (also known as l-menthol), which is the most abundant and is responsible for the signature cooling effect.[1] Other stereoisomers, including (+)-neomenthol , (±)-isomenthol , and (±)-neoisomenthol , occur in smaller quantities. The primary botanical sources of natural menthol are species of mint, most notably peppermint (Mentha × piperita) and corn mint (Mentha arvensis).[2] The distribution of these isomers can vary significantly depending on the plant species, geographical origin, and stage of plant growth.[3][4]

Quantitative Distribution in Key Mentha Species

The following table summarizes the typical quantitative distribution of the main menthol stereoisomers found in the essential oils of Mentha × piperita and Mentha arvensis. These values are indicative and can fluctuate based on the aforementioned factors.

| Stereoisomer | Mentha × piperita (Peppermint) Oil | Mentha arvensis (Corn Mint) Oil |

| (-)-Menthol | 30.0 - 55.0%[3] | up to 77.94%[1] |

| (+)-Neomenthol | 2.5 - 6.5%[3] | 1.9 - 2.5%[1] |

| (±)-Isomenthol | 0.3 - 3.0%[3] | 2.1 - 3.9% (isomenthone, a precursor, is present at 5.24%)[1] |

| (±)-Neoisomenthol | 0.2 - 1.5%[3] | Trace amounts |

Biosynthesis of (-)-Menthol

The intricate biosynthetic pathway of (-)-menthol has been extensively studied in Mentha species.[2] It involves a series of enzymatic steps that convert the primary metabolite geranyl diphosphate (B83284) into the final (-)-menthol product. This pathway is a testament to the stereospecificity of natural product biosynthesis.

Caption: Biosynthetic pathway of (-)-menthol in Mentha species.

Experimental Protocols

Accurate quantification and characterization of menthol stereoisomers necessitate robust experimental protocols for extraction and analysis.

Extraction of Essential Oil from Mentha Species

1. Steam Distillation

This is a common and traditional method for extracting essential oils from plant material.[5]

-

Apparatus: Steam distillation unit (still, condenser, collection vessel).

-

Procedure:

-

Harvest fresh peppermint leaves and stems and wash them to remove debris. Coarsely chop the plant material to increase the surface area.[5]

-

Load the chopped material into the still.

-

Introduce steam into the still. The steam will cause the volatile essential oils to vaporize.[5] The temperature is typically maintained around 100°C.[5]

-

The steam and essential oil vapor mixture is passed through a condenser, where it cools and liquefies.[5]

-

Collect the condensed liquid, which will consist of two layers: the essential oil and water (hydrosol).

-

Separate the peppermint oil from the hydrosol using a separatory funnel.[6]

-

2. Hydrodistillation

Similar to steam distillation, but the plant material is in direct contact with boiling water.

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

Place a known quantity of dried and powdered Mentha leaves into a round-bottom flask.

-

Add sufficient water to cover the plant material.

-

Heat the flask to boiling. The steam and volatilized essential oil will rise and pass into the condenser.

-

The condensed liquid collects in a graduated tube, allowing for the separation of the oil and water.

-

The process is typically continued for several hours until no more oil is collected.[7]

-

3. Supercritical Fluid Extraction (SFE)

A "greener" alternative that uses supercritical CO₂ as a solvent, avoiding the use of high temperatures and organic solvents.[8]

-

Apparatus: Supercritical fluid extraction system.

-

Procedure:

-

Grind dried mint leaves to a consistent particle size (e.g., 0.40 mm).[7]

-

Load the ground material into the extraction vessel.

-

Pressurize the system with CO₂ to the desired pressure (e.g., 151 bar) and heat to the desired temperature (e.g., 48°C).[7]

-

Maintain a constant flow of supercritical CO₂ through the vessel for a specified dynamic extraction time (e.g., 37.5 minutes).[7]

-

The CO₂ containing the extracted oil is then passed through a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the essential oil to precipitate for collection.

-

Analysis of Menthol Stereoisomers by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with a chiral column is the gold standard for separating and quantifying menthol stereoisomers.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Sample Preparation:

-

Prepare a dilute solution of the essential oil in a suitable solvent such as ethanol (B145695) or methanol (B129727) (e.g., 1% solution).[9][10]

-

-

GC-MS Parameters:

-

Column: A chiral capillary column is essential for separating the enantiomers. Examples include cyclodextrin-based columns such as Rt-BetaDEXsm or tandem column systems (e.g., CycloSil-B + BGB-175) for resolving all eight isomers.[9][11]

-

Inlet: Split/splitless injector, with a temperature of around 220-250°C.[9][12]